Ethyl 4-(3-chlorophenoxy)butanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and biocatalytic approaches. For instance, optically active ethyl 4-chloro-3-hydroxybutanoate derivatives were synthesized using microbiological reduction and hydrolytic enzymes . Another study reported the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone, which is an intermediate of the antiobesity agent rimonabant . Additionally, ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs, was synthesized using microbial reductases from Saccharomyces cerevisiae .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopy . Similarly, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined by X-ray diffraction studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include Knoevenagel condensation, Michael addition, enamination, and transesterification. The Knoevenagel condensation was used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , while Michael addition was employed to create 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to understand their reactivity and potential applications. For instance, the antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were evaluated in vitro . The bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate on Galleria mellonella indicated its potential as an insect growth regulator . Additionally, computational methods such as density functional theory (DFT) were used to calculate molecular geometry and vibrational frequencies, providing insights into the reactivity of these compounds .
Scientific Research Applications
Insect Growth Regulation
- Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a related compound to Ethyl 4-(3-chlorophenoxy)butanoate, has been synthesized and studied for its potential as an insect growth regulator. This research demonstrates its use in controlling the population of Galleria mellonella (wax moth) by acting as a juvenile hormone mimic, potentially offering an environmentally friendly pest control solution (Devi & Awasthi, 2022).
Material Science and Copolymer Synthesis
- Ethyl 4-(3-chlorophenoxy)butanoate derivatives have been utilized in the creation of novel copolymers. A study demonstrated the synthesis of phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which were then copolymerized with styrene, revealing potential applications in material science and polymer chemistry (Kharas et al., 2016).
Synthesis of Chiral Synthons
- The compound has been used in the synthesis of optically active ethyl 4-chloro-3-X-butanoate derivatives, employing various biocatalytic approaches. This highlights its significance in creating chiral synthons for use in pharmaceutical and chemical synthesis (Aragozzini et al., 1992).
Medicinal Chemistry and Drug Development
- Ethyl (S)-4-chloro-3-hydroxy butanoate, a closely related compound, is a building block for hypercholesterolemia drugs. Research into microbial reductases for the synthesis of this compound highlights its application in developing cholesterol-lowering medications (Jung et al., 2010).
Environmental Science and Herbicide Analysis
- Ethyl 4-(3-chlorophenoxy)butanoate and its derivatives have been studied in the context of environmental science, particularly in the detection of chlorophenoxy acid herbicides in ground water. This research is crucial for monitoring and controlling environmental pollution (Butz & Stan, 1993).
Safety And Hazards
While specific safety data for “Ethyl 4-(3-chlorophenoxy)butanoate” is not available, it’s important to handle all chemicals with care. For example, a related compound, Ethyl 4-chlorobutyrate, is considered hazardous and is classified as a flammable liquid, and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
ethyl 4-(3-chlorophenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJBGLIWSMMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190931 | |
Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chlorophenoxy)butanoate | |
CAS RN |
37483-53-7 | |
Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037483537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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